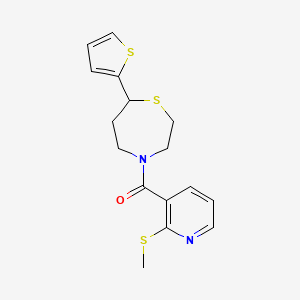

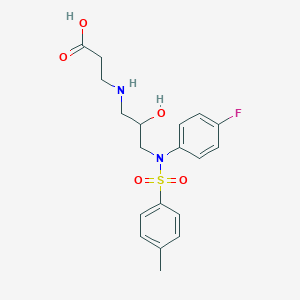

![molecular formula C26H23N3O2S B2537731 N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2,2-diphenylacetamide CAS No. 681268-80-4](/img/structure/B2537731.png)

N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2,2-diphenylacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound belongs to the class of organic compounds known as phenylpyrazoles . It is a light yellow solid .

Synthesis Analysis

The synthesis of this compound involves a “cost-effective” approach to the synthesis of the novel non-condensed pyrazoline-bearing hybrid molecule with 1,3,4-thiadiazole and dichloroacetic acid moieties . The synthetic strategy includes stepwise alkylation of the sulfur atom and acylation of the nitrogen atom to obtain the target title compound .Molecular Structure Analysis

The structure of the synthesized compound was confirmed by 1H, 13C, 2D NMR and LC-MS spectra .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include stepwise alkylation of the sulfur atom and acylation of the nitrogen atom .Physical And Chemical Properties Analysis

This compound is a light yellow solid with a melting point of 205.0–207.0 °C . The 1H NMR (400 MHz, DMSO-d6) and 13C NMR (125 MHz, DMSO-d6) spectra provide detailed information about its chemical structure .Scientific Research Applications

Synthesis and Biological Activity

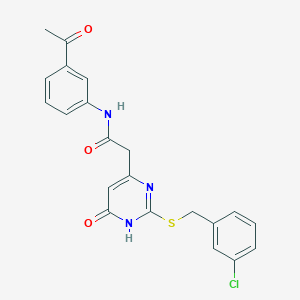

The compound's synthesis often involves multi-step reactions, targeting specific pharmacological activities. For instance, the synthesis and evaluation of related pyrazole-acetamide derivatives have been explored for their potential in treating conditions like seizures, showcasing anticonvulsant activities (Aktürk et al., 2002). Similarly, compounds with the pyrazole-acetamide structure have been synthesized for their antioxidant activities, highlighting their potential as therapeutic agents due to their significant free radical scavenging properties (Chkirate et al., 2019).

Anticancer and Antiviral Potential

Research into pyrazoline and thiazolidinone derivatives related to this compound has shown promising anticancer and antiviral activities. For example, studies on 2-pyrazoline-substituted 4-thiazolidinones have identified compounds with selective inhibition of leukemia cell lines and high activity against specific virus strains, indicating potential applications in cancer and antiviral therapies (Havrylyuk et al., 2013).

Antimicrobial Properties

The antimicrobial properties of derivatives have also been a focus, with studies on novel thiazole derivatives demonstrating significant antibacterial and antifungal activities. This suggests potential applications in developing new antimicrobial agents (Saravanan et al., 2010).

Pharmacological Evaluation

Pharmacological evaluations of compounds with a similar structure have included assessments of their analgesic, anti-inflammatory, and anticonvulsant effects. These studies provide insights into the therapeutic potential of such compounds in managing pain, inflammation, and seizure disorders (Tarikogullari et al., 2010).

Future Directions

Mechanism of Action

Target of Action

Similar compounds have been reported to exhibit class ii c-met inhibition activity . The c-Met receptor is known to play a crucial role in cellular processes such as proliferation, survival, and motility.

Mode of Action

It’s suggested that similar compounds interact with their targets, such as the c-met receptor, leading to inhibition of the receptor’s activity . This interaction can result in changes in cellular processes controlled by the target, potentially leading to antiproliferative effects.

Result of Action

Similar compounds have been reported to exhibit antiproliferative activity against certain cancer cell lines . This suggests that the compound may induce cell death or inhibit cell growth.

Biochemical Analysis

Biochemical Properties

N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,2-diphenylacetamide plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules, such as ATP, to specific substrates . This inhibition can alter signaling pathways within cells, affecting cellular functions and processes.

Cellular Effects

The compound N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,2-diphenylacetamide impacts various cell types and cellular processes. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of transcription factors, which are proteins that help turn specific genes on or off by binding to nearby DNA . This modulation can lead to changes in gene expression patterns, affecting cell growth, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,2-diphenylacetamide exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, inhibiting their activity, or it can interact with receptors on the cell surface, triggering a cascade of intracellular events . These interactions can lead to enzyme inhibition or activation and changes in gene expression, ultimately affecting cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,2-diphenylacetamide can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound can result in sustained changes in cellular processes, which are important for understanding its potential therapeutic applications.

Dosage Effects in Animal Models

The effects of N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,2-diphenylacetamide vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating specific signaling pathways without causing significant toxicity . At higher doses, it can lead to adverse effects, including toxicity and disruption of normal cellular functions. Understanding the dosage-dependent effects is crucial for determining the therapeutic window and safety profile of the compound.

Metabolic Pathways

N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,2-diphenylacetamide is involved in various metabolic pathways. It interacts with enzymes and cofactors that play roles in its metabolism, affecting metabolic flux and metabolite levels . These interactions can influence the compound’s bioavailability and efficacy, as well as its potential side effects.

Transport and Distribution

The transport and distribution of N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,2-diphenylacetamide within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments, influencing its overall activity and function.

Subcellular Localization

N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,2-diphenylacetamide exhibits specific subcellular localization, which can affect its activity and function. Targeting signals and post-translational modifications direct the compound to particular compartments or organelles within the cell . This localization is essential for its interaction with specific biomolecules and for exerting its biochemical effects.

properties

IUPAC Name |

N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2,2-diphenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23N3O2S/c1-31-21-14-12-20(13-15-21)29-25(22-16-32-17-23(22)28-29)27-26(30)24(18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-15,24H,16-17H2,1H3,(H,27,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBJKBEUVQJDYAY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C(C4=CC=CC=C4)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide](/img/structure/B2537648.png)

![2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2537649.png)

![1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(3,4-dimethoxyphenyl)urea](/img/structure/B2537660.png)

![3-Methyl-8-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B2537665.png)

![N-[(4-Morpholin-4-ylthian-4-yl)methyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B2537668.png)